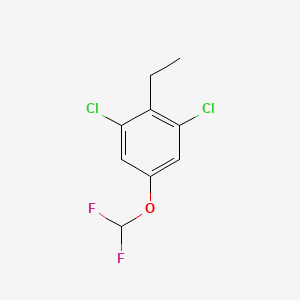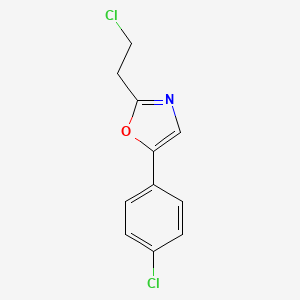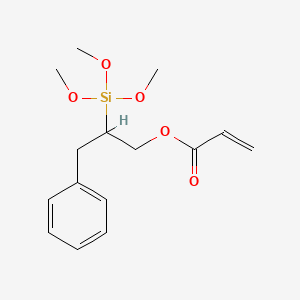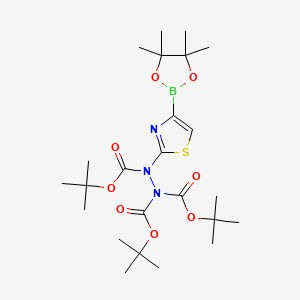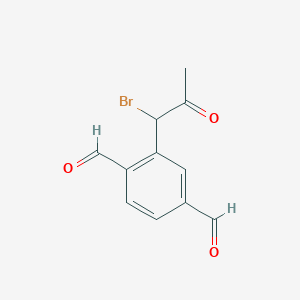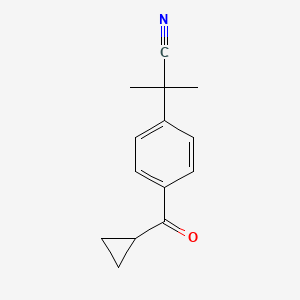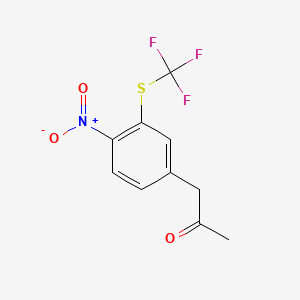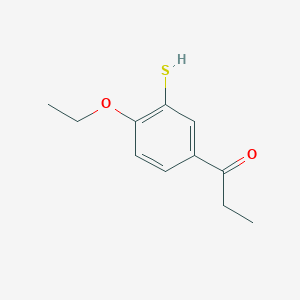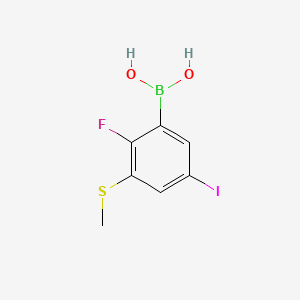
Vonoprazan fumarate impurity 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vonoprazan fumarate impurity 14 is a chemical compound with the molecular formula C16H11FN2O3S and a molecular weight of 330.33 . It is one of the many impurities associated with vonoprazan fumarate, a potassium-competitive acid blocker used in the treatment of acid-related diseases such as reflux esophagitis, gastric ulcer, and duodenal ulcer . The identification and characterization of impurities like impurity 14 are crucial for ensuring the safety and efficacy of pharmaceutical products.
Méthodes De Préparation
The preparation of vonoprazan fumarate impurity 14 involves several synthetic routes and reaction conditions. One method includes reacting a compound shown in formula IV with a compound shown in formula VI to obtain a compound shown in formula VII. This is followed by a hydrolysis reaction under the action of alkali to obtain this compound . The process is characterized by mild reaction conditions, environment friendliness, low-cost and easily-obtained raw materials, simple purification methods, stable processes, and high yields, making it suitable for mass production .
Analyse Des Réactions Chimiques
Vonoprazan fumarate impurity 14 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ethyl acetate, sodium chloride solution, anhydrous sodium sulfate, and alkali . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrolysis reaction mentioned earlier results in the formation of this compound .
Applications De Recherche Scientifique
Vonoprazan fumarate impurity 14 has several scientific research applications, particularly in the field of pharmaceutical research. It is used in product development, ANDA and DMF filing, quality control, method validation, and stability studies . Additionally, it is useful in the identification of unknown impurities and the assessment of genotoxic potential . The study of impurities like impurity 14 helps in understanding the stability and safety of pharmaceutical products, ensuring that they meet regulatory standards.
Mécanisme D'action
The mechanism of action of vonoprazan fumarate impurity 14 is closely related to that of vonoprazan fumarate. Vonoprazan is a potassium-competitive acid blocker that inhibits the binding of potassium ions to the H±K±ATPase (proton pump) in the final step of acid secretion by gastric parietal cells. This inhibition stops gastric acid secretion, providing a strong and lasting acid suppression effect
Comparaison Avec Des Composés Similaires
Vonoprazan fumarate impurity 14 can be compared with other similar compounds, such as vonoprazan impurities 1 through 13 and 15 through 20 . These impurities share structural similarities with vonoprazan fumarate but differ in their specific chemical compositions and properties. For example, vonoprazan impurity 15 has a molecular weight of 361.39, while impurity 14 has a molecular weight of 330.33 . The uniqueness of impurity 14 lies in its specific molecular structure and the role it plays in the overall stability and safety of vonoprazan fumarate as a pharmaceutical product.
Propriétés
Formule moléculaire |
C11H6ClFN2 |
|---|---|
Poids moléculaire |
220.63 g/mol |
Nom IUPAC |
2-chloro-5-(3-fluorophenyl)-3-isocyano-1H-pyrrole |
InChI |
InChI=1S/C11H6ClFN2/c1-14-10-6-9(15-11(10)12)7-3-2-4-8(13)5-7/h2-6,15H |
Clé InChI |
VYFGRAKMUNSLBK-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=C(NC(=C1)C2=CC(=CC=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
